2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
This compound, “2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide”, has a molecular formula of C24H18Cl3N3OS. Its average mass is 502.843 Da and its monoisotopic mass is 501.023621 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
Antibacterial Agents
Several studies have synthesized derivatives similar to the specified compound and evaluated their antibacterial activity. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including those with benzimidazole structures, have shown significant antibacterial activity. These compounds were synthesized from common intermediates reacting with various thiols or thiones, demonstrating their potential as antibacterial agents due to their structural features K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019.
Antitumor Activity
Compounds bearing heterocyclic rings, such as those derived from the mentioned chemical structure, have been synthesized and screened for their antitumor activity. Notably, N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide and its analogs were found to exhibit considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds in developing new anticancer drugs L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.
Corrosion Inhibition
The application of benzimidazole derivatives as corrosion inhibitors has been studied, focusing on their effectiveness in protecting carbon steel in acidic environments. These studies have combined experimental and theoretical approaches to demonstrate the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion. This research points to the versatility of benzimidazole derivatives in applications beyond pharmacology, such as in materials science for corrosion protection Z. Rouifi et al., 2020.
Photochemical and Electrochemical Properties
Investigations into the photochemical and electrochemical properties of benzimidazole derivatives have shown their potential for use in dye-sensitized solar cells (DSSCs) and electrochromic devices. These studies provide insights into the optical properties, light harvesting efficiency, and electron injection capabilities of these compounds, suggesting their application in renewable energy technologies and smart materials Y. Mary et al., 2020.
Future Directions
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c25-18-7-4-8-19(12-18)29-23(31)15-32-24-28-13-22(17-9-10-20(26)21(27)11-17)30(24)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYBNFIITNMPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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